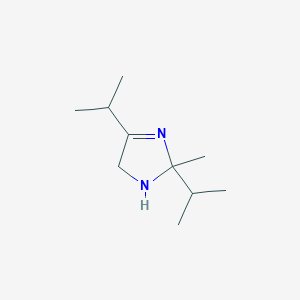

2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur at different positions on the imidazole ring, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: TBHP in the presence of NHC catalysts.

Reduction: LiAlH4 in anhydrous conditions.

Substitution: Various halides or organometallic reagents under catalytic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Reactions:

- Oxidation: Can be oxidized using agents like tert-butylhydroperoxide (TBHP).

- Reduction: Reduction can be achieved with lithium aluminum hydride (LiAlH₄).

- Substitution: Substitution reactions can introduce functional groups at different positions on the imidazole ring.

Biology

Research has indicated potential biological applications for 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole as an antimicrobial agent . Studies are ongoing to explore its efficacy against various pathogens.

Case Study Example:

A study published in a peer-reviewed journal demonstrated the compound's effectiveness against specific bacterial strains, showing promise for future development into antimicrobial therapeutics.

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections due to its unique interaction with biological targets.

Mechanism of Action:

It acts as a ligand binding to metal centers in catalytic processes that may influence cellular pathways relevant to disease progression.

Industry

In industrial applications, this compound is utilized in the production of functional materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes . It may also interact with biological targets, disrupting microbial cell walls or interfering with metabolic pathways .

Comparación Con Compuestos Similares

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative with similar structural features.

1H-Imidazole, 4,5-dihydro-2-methyl-: A closely related compound with slight variations in its substituents.

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Differing by the presence of a phenylmethyl group.

Uniqueness: 2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective.

Actividad Biológica

2,4-Diisopropyl-2-methyl-2,5-dihydro-1H-imidazole (CAS No. 171974-61-1) is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂ |

| Molecular Weight | 168.28 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 215.2 ± 33.0 °C |

| Flash Point | 84.0 ± 25.4 °C |

Synthesis

The synthesis of this compound typically involves cyclization reactions of amido-nitriles under specific conditions, often utilizing nickel catalysts for enhanced yields . The compound can also be synthesized through various organic reactions including oxidation and reduction processes .

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial activity of compounds similar to this compound against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These studies utilized methods like the Kirby-Bauer disc diffusion method to assess efficacy .

Case Study: Antimicrobial Evaluation

A study synthesized several imidazole derivatives and tested them against common pathogens. The results indicated that certain derivatives showed promising antimicrobial activity comparable to standard antibiotics .

Cardiovascular Effects

Another area of research has focused on the cardiovascular effects of imidazole derivatives. In a study involving spontaneously hypertensive rats, compounds with high affinities for imidazoline binding sites demonstrated significant reductions in mean arterial blood pressure (MAP) . This suggests potential applications in treating hypertension.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. It acts as a ligand that can bind to metal centers in catalytic processes or interact with receptors associated with various biological pathways .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial activity to include anti-inflammatory and anticancer properties. Imidazole derivatives have been reported to exhibit a range of pharmacological activities including:

Comparative Analysis

When compared to other imidazole derivatives such as 1H-Imidazole or 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, this compound stands out due to its unique substitution pattern which imparts distinct chemical and physical properties suitable for specialized applications .

Propiedades

IUPAC Name |

2-methyl-2,4-di(propan-2-yl)-1,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-7(2)9-6-11-10(5,12-9)8(3)4/h7-8,11H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYGCOBTQRJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(NC1)(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.